3-Chloro-2-hydroxypropyl acetate
Overview
Description
3-Chloro-2-hydroxypropyl acetate is a chemical compound with potential applications in the production of various epoxy resins and reactive polymers, which are used for coating metal, leather, paper, and wood . It is a derivative of epichlorohydrin and can be synthesized through a regioselective ring-opening reaction with acetic acid .
Synthesis Analysis
The synthesis of 3-chloro-2-hydroxypropyl acetate has been achieved using solid acid catalysts such as Cs2.5H0.5PW12O40 supported on K-10 clay, which showed high activity and selectivity for the regioselective ring opening of epichlorohydrin . The selectivity of the reaction was greater than 98%, indicating a highly efficient process. The catalyst's acidity and structural properties were key factors in achieving this selectivity . Additionally, 3-chloro-2-hydroxypropyl functionality groups have been incorporated into ionic liquids, which can be used for synthesizing other ionic liquids or polyelectrolytes .
Molecular Structure Analysis
The molecular structure of related compounds, such as tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, has been established by single-crystal X-ray diffractometry . This compound features intramolecular hydrogen bonds and intermolecular H bonds, which are significant for understanding the behavior of similar chloro-hydroxypropyl acetates in various environments .
Chemical Reactions Analysis
3-Chloro-2-hydroxypropyl acetate can participate in various chemical reactions due to its functional groups. For instance, 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are structurally related, react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones . This indicates that chloro-hydroxypropyl acetates may undergo similar transformations with amines or other nucleophiles, leading to ring-opening and the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2-hydroxypropyl acetate derivatives have been investigated through various techniques. For example, the ionic liquid containing a 3-chloro-2-hydroxypropyl group exhibited high conductivity and heat stability up to 230°C . Its ability to dissolve many inorganic salts and cellulose suggests that it has a high polarity and a hydroxyl-rich microenvironment . These properties are essential for applications in material science and catalysis.
Scientific Research Applications
Application in Epoxy Resins and Reactive Polymers
3-Chloro-2-hydroxypropyl acetate finds extensive applications in the production of various epoxy resins and reactive polymers. These materials are particularly useful for coating metal, leather, paper, and wood. A study by Yadav and Surve (2013) focused on the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate using solid acid catalysts. Their research highlighted the high activity and selectivity of certain catalysts, particularly Cs-DTP supported on K-10 clay, in this synthesis process, leading to greater than 98% selectivity (Yadav & Surve, 2013).
Biosynthesis of 3-Hydroxypropionic Acid
The compound also plays a role in the biosynthesis of 3-hydroxypropionic acid (3-HP), a chemical with numerous potential applications. Studies have explored the use of various microorganisms, such as Escherichia coli and Chloroflexus aurantiacus, to efficiently convert acetate into 3-HP, with 3-chloro-2-hydroxypropyl acetate potentially being an intermediate or related compound in these processes. These studies underscore the potential of using acetate as a feedstock for microbial processes that produce value-added chemicals, highlighting the significance of compounds like 3-chloro-2-hydroxypropyl acetate in industrial biotechnology (Lama et al., 2020), (Lee et al., 2018).
Potential in Environmental Protection and Petroleum Exploitation
The synthesis and application of derivatives of 3-chloro-2-hydroxypropyl acetate, such as 3-chloro-2-hydroxypropyl trimethylammonium chloride, have been investigated for use in environmental protection and petroleum exploitation. These applications demonstrate the versatility of this compound in various industrial and environmental contexts, offering potential benefits in terms of efficiency and sustainability (Wang Qing-jun, 2006).
Textile Industry Applications
In the textile industry, 3-chloro-2-hydroxypropyl acetate derivatives, particularly 3-chloro-2-hydroxypropyltrimethylammonium chloride, are used for cationizing cotton fabrics. This process enhances the fabric's dyeability, especially with reactive dyes, without the need for added salt. The cationization process significantly improves the ionic attraction between the dye and cotton, resulting in better dyeing quality and fastness (Montazer, Malek, & Rahimi, 2007).
Safety And Hazards
This compound is classified under GHS07 and GHS09 . It may cause skin sensitization (H317), serious eye irritation (H319), and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
As for future directions, “3-Chloro-2-hydroxypropyl acetate” and similar compounds could potentially be used in a variety of applications. For instance, one study demonstrated its use in the cationization of cotton fibers, which allowed for superior dyeing without the addition of salt . This suggests potential for its use in environmentally friendly textile dyeing processes.
properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBUEQIBYRALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285790 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropyl acetate | |
CAS RN |
24573-30-6 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3-chloro-, 1-acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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